1-Acetylpiperidin-3-one

Description

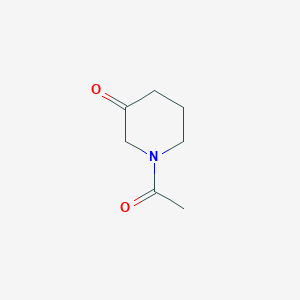

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHGRWSDPVNGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487557 | |

| Record name | 1-acetylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34456-78-5 | |

| Record name | 1-acetylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyl-3-piperidone CAS number 34456-78-5

An In-depth Technical Guide to N-Acetyl-3-piperidone (CAS 34456-78-5) for Advanced Research and Pharmaceutical Development

Introduction

N-Acetyl-3-piperidone, with the Chemical Abstracts Service (CAS) number 34456-78-5, is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, N-Acetyl-3-piperidone serves as a critical building block and versatile intermediate in the synthesis of complex molecular architectures.[1][2] Its unique structural features, combining a ketone functional group with an N-acetylated piperidine ring, make it a valuable precursor for creating a diverse range of bioactive molecules, from central nervous system agents to anticancer compounds.[3][4][5]

This guide provides an in-depth exploration of N-Acetyl-3-piperidone, tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of facts to offer a cohesive narrative on its synthesis, characterization, and application, grounded in the principles of chemical causality and supported by authoritative references.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in synthesis and development. These parameters dictate solubility, reactivity, and storage conditions. The properties of N-Acetyl-3-piperidone are summarized below.

| Property | Value | Reference |

| CAS Number | 34456-78-5 | [6] |

| Molecular Formula | C₇H₁₁NO₂ | [6][7] |

| Molar Mass | 141.17 g/mol | [6][7] |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ | [7] |

| Boiling Point (Predicted) | 300.3 ± 35.0 °C | [7] |

| pKa (Predicted) | -0.84 ± 0.20 | [7] |

| Storage Conditions | 2-8 °C, protect from light | [6][7] |

Synthesis and Manufacturing

The synthesis of N-Acetyl-3-piperidone is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common pathway involves the preparation of a 3-piperidone precursor, followed by N-acetylation.

Logical Workflow for Synthesis

The overall synthetic strategy is designed to first construct the core piperidone ring and then introduce the acetyl group onto the nitrogen atom. This sequence is generally preferred as the piperidone precursor can be unstable, and protecting the nitrogen early can complicate subsequent reactions.

Caption: General synthetic workflow for N-Acetyl-3-piperidone.

Step-by-Step Experimental Protocol: Synthesis

This protocol outlines a common laboratory-scale synthesis, beginning with the more stable 3-piperidone hydrochloride salt.

Part 1: Synthesis of 3-Piperidone Hydrochloride (Precursor)

The synthesis of the 3-piperidone core can be challenging. One established route starts from 3-hydroxypyridine, which is first benzylated and then reduced.[8][9]

-

Benzylation: 3-Hydroxypyridine is reacted with benzyl bromide in an appropriate organic solvent (e.g., toluene) under reflux to form the N-benzyl-3-hydroxypyridine quaternary ammonium salt.[8]

-

Reduction: The resulting salt is reduced using a reducing agent like sodium borohydride to yield N-benzyl-3-hydroxypiperidine.[8]

-

Oxidation & Debenzylation: The hydroxyl group is oxidized to a ketone, and the benzyl group is removed, often in a multi-step or one-pot process, to yield 3-piperidone, which is typically isolated as its more stable hydrochloride salt.[10]

Part 2: N-Acetylation of 3-Piperidone

This step introduces the acetyl group to the nitrogen atom of the piperidone ring.

-

Reaction Setup: Suspend 3-piperidone hydrochloride (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Cool the suspension in an ice bath (0 °C). Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), dropwise to neutralize the hydrochloride and liberate the free base of 3-piperidone.

-

Acetylating Agent: While maintaining the temperature at 0 °C, slowly add the acetylating agent, typically acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents), to the reaction mixture. The use of acetic anhydride is often preferred as it is less corrosive and the byproduct, acetic acid, is easily removed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane, to yield N-Acetyl-3-piperidone as a pure compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized N-Acetyl-3-piperidone. A multi-technique approach is standard practice.

Workflow for Analytical Validation

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data

The following table summarizes the expected outcomes from key analytical techniques. While specific spectra for the 3-piperidone isomer are not as prevalent in public databases as its 4-piperidone counterpart, the expected signals can be reliably predicted based on fundamental principles and data from analogous structures.[11][12]

| Technique | Expected Results | Causality/Interpretation |

| ¹H NMR | Multiple signals in the aliphatic region (approx. 2.0-4.0 ppm) corresponding to the piperidine ring protons. A sharp singlet around 2.1 ppm for the acetyl methyl protons. The presence of rotamers due to hindered rotation around the amide bond may lead to signal broadening or duplication.[13] | The chemical shifts and splitting patterns provide a map of the proton environment, confirming the connectivity of the carbon skeleton. The acetyl group's singlet is a key diagnostic peak. |

| ¹³C NMR | A signal for the ketone carbonyl carbon (C=O) around 205-210 ppm. A signal for the amide carbonyl carbon around 169-172 ppm. Aliphatic signals for the piperidine ring carbons and a signal for the acetyl methyl carbon around 21 ppm.[13][14] | Confirms the presence of both carbonyl functional groups and the different carbon environments within the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight (141.17). Characteristic fragmentation patterns, including the loss of the acetyl group. | Provides direct evidence of the compound's molecular weight and offers structural clues through fragmentation analysis. |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band for the ketone C=O stretch (approx. 1720-1740 cm⁻¹). A strong absorption band for the amide C=O stretch (approx. 1640-1660 cm⁻¹). C-H stretching bands in the 2850-3000 cm⁻¹ region. | Confirms the presence of the key functional groups (ketone and amide) based on their characteristic vibrational frequencies.[11] |

| HPLC/GC | A single major peak under optimized conditions, indicating high purity. Retention time is specific to the method used. | These methods are the gold standard for assessing purity by separating the target compound from any impurities, starting materials, or byproducts.[15][16][17] |

Applications in Research and Drug Development

The piperidine nucleus is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[2][5] N-Acetyl-3-piperidone is a valuable intermediate because it provides a synthetically accessible handle (the ketone) for further chemical elaboration, allowing for the construction of diverse and complex molecular libraries.

Role as a Versatile Synthetic Intermediate

The ketone at the 3-position can undergo a wide range of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine groups, creating chiral centers and new points for molecular diversification.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Aldol Condensation: To build larger, more complex carbon skeletons.

These reactions allow chemists to use N-Acetyl-3-piperidone as a scaffold to build molecules with desired pharmacological properties. For instance, piperidone analogues have been investigated as mimics of curcumin for potential anticancer effects and as precursors for Donepezil analogues in Alzheimer's disease research.[3][4][18]

Caption: N-Acetyl-3-piperidone as a key intermediate in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling N-Acetyl-3-piperidone. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[19][20]

-

Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[6][7] Keep away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[19]

Conclusion

N-Acetyl-3-piperidone (CAS 34456-78-5) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a foundational building block for creating novel therapeutics. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for any researcher aiming to leverage its full potential. As the demand for structurally complex and diverse small molecules continues to grow, the importance of key intermediates like N-Acetyl-3-piperidone in the scientific landscape is set to increase.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chembk.com [chembk.com]

- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. 3-Piperidinone Hydrochloride | 61644-00-6 | SynZeal [synzeal.com]

- 11. N-Acetyl-4-piperidone | C7H11NO2 | CID 122563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Acetyl-4-piperidone(32161-06-1) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. afgsci.com [afgsci.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetylpiperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylpiperidin-3-one, a derivative of piperidine, represents a key structural motif in medicinal chemistry and drug development. Its physicochemical properties are fundamental to understanding its reactivity, stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed methodologies for their experimental determination. By synthesizing theoretical predictions with established analytical protocols, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic compound.

Introduction: The Significance of this compound

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of an acetyl group at the nitrogen and a ketone at the 3-position, as in this compound (also known as N-Acetyl-3-piperidone), creates a molecule with distinct electronic and steric properties. These features make it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. A thorough understanding of its fundamental physicochemical properties is therefore a prerequisite for its effective utilization in drug design and development, enabling predictions of its behavior in biological systems and guiding the design of synthetic routes.

Molecular Structure and Identification

A foundational understanding of this compound begins with its molecular structure and key identifiers.

-

Chemical Name: this compound

-

Synonyms: N-Acetyl-3-piperidone, 1-acetyl-3-oxopiperidine[2]

-

CAS Number: 34456-78-5[2]

-

Molecular Formula: C₇H₁₁NO₂[2]

-

Molecular Weight: 141.17 g/mol [2]

The structure consists of a six-membered piperidine ring with an acetyl group attached to the nitrogen atom and a carbonyl group at the third carbon position. This arrangement influences the molecule's polarity, hydrogen bonding capabilities, and overall reactivity.

Logical Relationship Diagram: Key Functional Groups

Caption: Interplay of functional groups in this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For this compound, a combination of predicted and available experimental data provides a foundational understanding.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available data is computationally predicted and awaits experimental verification. For comparative purposes, experimental data for the related compound, 1-Acetylpiperidine, is also provided where available.

| Property | This compound (CAS: 34456-78-5) | 1-Acetylpiperidine (CAS: 618-42-8) |

| Molecular Formula | C₇H₁₁NO₂[2] | C₇H₁₃NO[3] |

| Molecular Weight | 141.17 g/mol [2] | 127.18 g/mol [3] |

| Physical Form | Pale-yellow to Yellow-brown Liquid[4] | Clear, colorless to light orange/yellow liquid[5] |

| Melting Point | Data not available | -13.4 °C[5] |

| Boiling Point | 300.3 ± 35.0 °C (Predicted)[2] | 226 °C[5] |

| Density | 1.126 ± 0.06 g/cm³ (Predicted)[2] | 0.003 g/cm³ (likely a typo, should be closer to 1 g/cm³)[5] |

| pKa | -0.84 ± 0.20 (Predicted)[2] | -0.41 ± 0.20 (Predicted)[5] |

| Solubility | Data not available | Data not available |

Causality Behind Physicochemical Properties

-

Boiling Point: The predicted high boiling point of this compound relative to its molecular weight can be attributed to its polarity arising from the amide and ketone functional groups, leading to strong intermolecular dipole-dipole interactions.

-

Density: The predicted density being greater than 1 g/cm³ is consistent with a compact, cyclic structure containing two oxygen atoms.

-

pKa: The predicted negative pKa value suggests that the acetyl group significantly withdraws electron density from the nitrogen atom, rendering it non-basic. The lone pair on the nitrogen participates in resonance with the acetyl carbonyl group, making it unavailable for protonation under normal aqueous conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring and the acetyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent carbonyl and amide groups.

Expected ¹H NMR Spectral Features:

-

Acetyl Protons (CH₃): A singlet peak, typically in the region of δ 2.0-2.2 ppm.

-

Piperidine Ring Protons: A series of multiplets in the range of δ 1.5-4.0 ppm. The protons alpha to the nitrogen and the ketone will be shifted downfield.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Features:

-

Ketone Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-215 ppm.

-

Amide Carbonyl Carbon (C=O): A signal around δ 168-172 ppm.

-

Piperidine Ring Carbons: Signals in the range of δ 20-60 ppm. The carbons adjacent to the nitrogen and ketone will be shifted further downfield.

-

Acetyl Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

Ketone C=O Stretch: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹.

-

Amide C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 141, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of an acetyl group (m/z = 98) and other fragmentation pathways of the piperidine ring.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and aspects of the structure.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic characterization of this compound.

Synthesis and Reactivity

A plausible synthetic route to this compound involves the N-acetylation of a suitable piperidin-3-one precursor.

Synthetic Approach

A common method for the synthesis of N-acetylated piperidines is the reaction of the corresponding piperidine with an acetylating agent.

Illustrative Synthetic Scheme:

Caption: A general synthetic route to this compound.

Experimental Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidin-3-one hydrochloride in a suitable solvent such as dichloromethane.

-

Basification: Add a base, for example, triethylamine, to neutralize the hydrochloride salt and liberate the free piperidine.

-

Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its two key functional groups:

-

Ketone: The carbonyl group at the 3-position is susceptible to nucleophilic attack, making it a useful handle for further functionalization of the piperidine ring.

-

Amide: The N-acetyl group is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.

Stability and Storage

For maintaining the integrity of this compound, proper storage is crucial.

-

Storage Conditions: It is recommended to store the compound at room temperature.[4]

-

Stability: As a liquid, it should be stored in a tightly sealed container to prevent the absorption of moisture and potential degradation. Long-term stability studies have not been extensively reported, but as with many ketones, it may be susceptible to aldol-type reactions or other forms of degradation over extended periods, especially in the presence of acidic or basic impurities.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has consolidated the available predicted and experimental data on its physicochemical properties, providing a framework for its informed use. While there is a clear need for further experimental validation of its properties, particularly comprehensive spectroscopic analysis, the information presented herein offers a valuable starting point for researchers. The detailed protocols for characterization and synthesis provide a practical basis for working with this compound, ensuring both scientific rigor and laboratory safety. As research into piperidine-based compounds continues to expand, a thorough understanding of the fundamental properties of key intermediates like this compound will remain indispensable.

References

Spectroscopic Profile of N-Acetyl-3-piperidone: A Predictive Analysis for Researchers

An In-depth Technical Guide for the Structural Elucidation of a Versatile Piperidine Scaffold

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

N-Acetyl-3-piperidone is a heterocyclic ketone of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in a vast array of pharmaceuticals. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of N-Acetyl-3-piperidone. In the absence of publicly available experimental spectra for this specific isomer, this guide leverages fundamental principles of spectroscopic analysis and comparative data from structurally related analogs, namely N-acetyl-4-piperidone and 3-piperidone hydrochloride, to construct a reliable and scientifically grounded predictive profile. This document is intended to serve as a vital resource for researchers, enabling them to identify, characterize, and utilize N-Acetyl-3-piperidone with a high degree of confidence.

Introduction: The Significance of N-Acetyl-3-piperidone

The piperidine ring is a ubiquitous structural motif in a multitude of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its ability to engage in crucial biological interactions. The introduction of an acetyl group on the nitrogen atom and a carbonyl group at the 3-position of the piperidine ring endows N-Acetyl-3-piperidone with a unique combination of chemical functionalities. The N-acetyl group modulates the basicity of the nitrogen and introduces rotational isomerism (E/Z conformers), which can significantly influence its biological activity and pharmacokinetic properties. The ketone at the 3-position provides a reactive handle for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of N-Acetyl-3-piperidone, offering a virtual roadmap for its characterization.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Theoretical Principles

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups, such as carbonyls and amides, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The multiplicity of a signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, following the n+1 rule, and the coupling constant (J) provides information about the dihedral angle between adjacent protons.

Due to the presence of the N-acetyl group, N-Acetyl-3-piperidone is expected to exist as a mixture of two rotamers (E and Z) in solution due to the partial double bond character of the amide C-N bond. This will likely result in a doubling of some or all of the proton signals in the ¹H NMR spectrum.

2.2. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of N-Acetyl-3-piperidone in CDCl₃ is presented in Table 1. The chemical shifts are estimated based on the analysis of N-acetyl-4-piperidone and other substituted piperidines.

Table 1: Predicted ¹H NMR Data for N-Acetyl-3-piperidone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H2 | 3.8 - 4.2 | m | - | Diastereotopic protons adjacent to nitrogen and the carbonyl group. Expected to be the most downfield methylene protons. Two sets of signals for rotamers are likely. |

| H4 | 2.5 - 2.9 | m | - | Methylene protons adjacent to the carbonyl group. |

| H5 | 1.8 - 2.2 | m | - | Methylene protons. |

| H6 | 3.4 - 3.7 | m | - | Methylene protons adjacent to the nitrogen. Two sets of signals for rotamers are likely. |

| -COCH₃ | 2.1 | s | - | Sharp singlet for the acetyl methyl protons. A minor second singlet for the other rotamer might be observed. |

2.3. Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Acetyl-3-piperidone in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

2.4. Data Interpretation

The most downfield signals are expected to be from the H2 protons, being alpha to both the amide nitrogen and the ketone. The presence of two rotamers would likely result in two sets of signals for the protons on the piperidine ring, particularly for those closest to the N-acetyl group (H2 and H6). The acetyl methyl group will appear as a sharp singlet, and its chemical shift is a good indicator of the electronic environment around the amide.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Theoretical Principles

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are highly deshielded and appear far downfield. Carbons attached to nitrogen are also deshielded.

3.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for N-Acetyl-3-piperidone are summarized in Table 2. These values are estimated by comparison with N-acetyl-4-piperidone and other piperidine derivatives.[1]

Table 2: Predicted ¹³C NMR Data for N-Acetyl-3-piperidone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ketone) | 205 - 210 | The carbonyl carbon of the ketone is expected to be the most downfield signal. |

| C=O (Amide) | 168 - 172 | The carbonyl carbon of the N-acetyl group. |

| C2 | 45 - 50 | Carbon adjacent to nitrogen and the ketone. |

| C4 | 35 - 40 | Methylene carbon adjacent to the ketone. |

| C5 | 25 - 30 | Methylene carbon. |

| C6 | 40 - 45 | Carbon adjacent to the nitrogen. The chemical shift will be influenced by the rotameric equilibrium. |

| -COCH₃ | 20 - 25 | The methyl carbon of the acetyl group. |

3.3. Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse program: Proton-decoupled.

-

Spectral width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

3.4. Data Interpretation

The two carbonyl signals will be the most prominent features in the downfield region of the spectrum. The ketone carbonyl will be significantly further downfield than the amide carbonyl. The signals for the piperidine ring carbons will be in the aliphatic region, with those adjacent to the nitrogen and the ketone appearing at lower field. The presence of rotamers may lead to broadened or doubled peaks for the ring carbons, especially C2 and C6.

Predicted Infrared (IR) Spectroscopy

4.1. Theoretical Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Specific functional groups have characteristic absorption frequencies. The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in an IR spectrum.

4.2. Predicted IR Data

The key predicted IR absorption bands for N-Acetyl-3-piperidone are listed in Table 3. These predictions are based on the known vibrational frequencies of ketones and amides.[1]

Table 3: Predicted IR Absorption Bands for N-Acetyl-3-piperidone

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~1720 | C=O Stretch (Ketone) | Strong | Characteristic absorption for a six-membered ring ketone. |

| ~1640 | C=O Stretch (Amide) | Strong | The amide I band, typically at a lower frequency than the ketone due to resonance. |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Medium | Stretching vibrations of the CH₂ and CH₃ groups. |

| 1400 - 1470 | C-H Bend (Aliphatic) | Medium | Bending vibrations of the CH₂ and CH₃ groups. |

4.3. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16.

-

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

4.4. Data Interpretation

The IR spectrum will be dominated by two strong carbonyl absorption bands. The higher frequency band will correspond to the ketone, while the lower frequency band will be due to the amide. The presence of these two distinct peaks is a strong confirmation of the molecular structure. The C-H stretching and bending vibrations in the fingerprint region will further support the presence of the piperidine ring and the acetyl group.

Predicted Mass Spectrometry (MS)

5.1. Theoretical Principles

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that can induce fragmentation.

5.2. Predicted Mass Spectrum Data

The predicted key fragments in the EI mass spectrum of N-Acetyl-3-piperidone are presented in Table 4. The molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol .[1]

Table 4: Predicted Key Fragments in the Mass Spectrum of N-Acetyl-3-piperidone

| m/z | Proposed Fragment | Notes |

| 141 | [M]⁺ | Molecular ion peak. |

| 98 | [M - CH₃CO]⁺ | Loss of the acetyl group. |

| 84 | [M - CO - CH₃]⁺ | Loss of a carbonyl and a methyl radical. |

| 69 | [M - CH₃CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the piperidine ring. |

| 43 | [CH₃CO]⁺ | Acetyl cation, often a base peak for N-acetyl compounds. |

5.3. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.

5.4. Data Interpretation

The molecular ion peak at m/z 141 will confirm the molecular weight of the compound. A prominent peak at m/z 43, corresponding to the acetyl cation, is highly characteristic of N-acetylated compounds and will likely be the base peak. The fragmentation pattern, including the loss of the acetyl group (m/z 98), will provide strong evidence for the proposed structure.

Visualization of Molecular Structure and Connectivity

The following diagram illustrates the molecular structure of N-Acetyl-3-piperidone and key structural features relevant to its spectroscopic analysis.

Caption: Molecular structure of N-Acetyl-3-piperidone.

Conclusion

This technical guide provides a detailed and scientifically rigorous predictive analysis of the spectroscopic data for N-Acetyl-3-piperidone. By leveraging the known spectral characteristics of analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This guide is designed to be a practical tool for researchers, enabling the confident identification and characterization of this important synthetic building block. The provided protocols and interpretations offer a solid framework for experimental work and will facilitate the seamless integration of N-Acetyl-3-piperidone into drug discovery and development programs.

References

1-Acetylpiperidin-3-one IUPAC name and synonyms

An In-depth Technical Guide to 1-Acetylpiperidin-3-one: A Key Heterocyclic Building Block

Executive Summary: this compound is a bifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Possessing both a ketone and a tertiary amide within a piperidine scaffold, it serves as a versatile intermediate for constructing more complex molecular architectures. The piperidine ring is a privileged structure, frequently found in FDA-approved pharmaceuticals and natural alkaloids, making its derivatives highly valuable.[1][2] This guide provides a comprehensive overview of this compound, covering its formal nomenclature, physicochemical and spectroscopic properties, a detailed synthetic protocol with mechanistic rationale, and its applications as a strategic building block in drug discovery.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is systematically named based on the substitution pattern of the parent piperidine ring. The nitrogen atom is designated as position 1, and the acetyl group's attachment at this position gives the "1-Acetyl-" prefix. The ketone functional group at the third carbon of the ring is indicated by "-3-one".

| Identifier | Value | Source |

| IUPAC Name | 1-(3-oxopiperidin-1-yl)ethan-1-one | IUPAC Naming Convention |

| Common Name | This compound | - |

| CAS Number | 34456-78-5 | [3] |

| Molecular Formula | C₇H₁₁NO₂ | - |

| Molecular Weight | 141.17 g/mol | - |

| Canonical SMILES | CC(=O)N1CCC(=O)CC1 | - |

| InChI Key | YJQHLRJDLYQARX-UHFFFAOYSA-N | - |

Physicochemical and Spectroscopic Profile

Understanding the analytical signature of a compound is critical for reaction monitoring and quality control. While extensive experimental data for this compound is not broadly published, its spectroscopic characteristics can be reliably predicted based on its functional groups.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small, functionalized organic molecules. |

| Boiling Point | >250 °C (est.) | High due to polar ketone and amide groups. |

| Solubility | Soluble in water, methanol, chloroform, DCM | Polarity of the molecule allows for solubility in polar solvents. |

Predicted Spectroscopic Data

The presence of a ketone, a tertiary amide, and a saturated heterocyclic ring gives this compound a distinct spectroscopic fingerprint.

-

Infrared (IR) Spectroscopy:

-

~1720 cm⁻¹ (strong): C=O stretch of the cyclic ketone.

-

~1650 cm⁻¹ (strong): C=O stretch of the tertiary amide (N-acetyl group). The resonance of the nitrogen lone pair lowers its frequency compared to the ketone.

-

2850-3000 cm⁻¹ (medium): C-H stretching of the aliphatic ring and methyl group protons.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

~208 ppm: Carbonyl carbon of the ketone (C3).

-

~170 ppm: Carbonyl carbon of the N-acetyl group.

-

~21 ppm: Methyl carbon of the N-acetyl group.

-

~40-60 ppm: Multiple signals corresponding to the four unique methylene carbons (C2, C4, C5, C6) of the piperidine ring.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

~2.1 ppm (singlet, 3H): Protons of the acetyl methyl group. It is a singlet as there are no adjacent protons.

-

~2.5-4.0 ppm (multiplets, 8H): A series of complex, overlapping signals corresponding to the protons on the piperidine ring. The protons adjacent to the carbonyls (C2 and C4) and the nitrogen (C2 and C6) would be shifted further downfield.

-

Synthesis and Mechanistic Considerations

The synthesis of substituted piperidones can be challenging, with common cyclization strategies like the Dieckmann condensation sometimes failing for 3-piperidone systems.[1] However, this compound can be accessed reliably through the direct acylation of a piperidin-3-one precursor.

Experimental Protocol: N-Acetylation of Piperidin-3-one Hydrochloride

This protocol describes a standard and robust method for the synthesis of the title compound.

Principle: This is a nucleophilic acyl substitution reaction. The secondary amine of piperidin-3-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A non-nucleophilic base is required to deprotonate the piperidinium salt to the free amine and to neutralize the acetic acid byproduct, driving the reaction to completion.

Materials:

-

Piperidin-3-one hydrochloride

-

Acetic Anhydride (Ac₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-3-one hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The addition of the base deprotonates the piperidinium salt to generate the free secondary amine in situ. Stir for 15-20 minutes.

-

Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the stirring suspension.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any remaining acetic anhydride and neutralize acidic byproducts.

-

Workup - Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Applications in Drug Discovery

The strategic value of this compound lies in its dual functionality, which provides multiple avenues for synthetic diversification. The piperidine core is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to orient substituents in three-dimensional space to interact with biological targets.[1][2]

-

Synthetic Handle for Diversification: The ketone at the C3 position is a versatile functional group. It can undergo a wide range of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities, creating libraries of compounds for screening.

-

Wittig Olefination: To form exocyclic double bonds, providing a scaffold for further functionalization.

-

Grignard/Organolithium Addition: To generate tertiary alcohols and introduce new carbon-based substituents.

-

Formation of Heterocycles: The ketone can be used as a precursor to condense with other reagents to form fused ring systems like pyrazoles or pyrimidines.[1]

-

-

Scaffold for Biologically Active Molecules: The N-acetylated 3-piperidone scaffold is a key component in various classes of therapeutic agents. While direct applications of the title compound are as an intermediate, related structures are found in:

-

Kinase Inhibitors: Many inhibitors targeting kinases like JAK or NLRP3 incorporate piperidine moieties to occupy specific pockets in the enzyme's active site.[4][5]

-

Acetylcholinesterase (AChE) Inhibitors: The piperidine ring is a common feature in compounds designed to treat neurodegenerative diseases like Alzheimer's by inhibiting AChE.[6]

-

GPCR Ligands: The conformational rigidity of the piperidine ring is ideal for designing selective ligands for G-protein coupled receptors.

-

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety datasheet is not widely available, related functionalized piperidines and ketones are often classified with the following hazards:

-

GHS Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers synthetic chemists a reliable entry point into the rich chemical space of functionalized piperidines. Its bifunctional nature—a stable amide and a reactive ketone—provides two orthogonal points for molecular elaboration. For researchers in drug discovery, this compound represents a valuable intermediate for generating novel scaffolds and exploring structure-activity relationships in the pursuit of new therapeutic agents.

References

- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Acetyl-piperidin-3-one | 34456-78-5 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

The Intricate Dance of Atoms: A Technical Guide to the Conformation and Stereochemistry of N-acetyl-3-piperidone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy. Among the myriad of heterocyclic scaffolds, the piperidine ring holds a place of prominence, forming the core of numerous pharmaceuticals. This guide delves into the nuanced world of a particularly intriguing derivative: N-acetyl-3-piperidone. We will dissect its conformational landscape and stereochemical intricacies, providing a framework for understanding and predicting its behavior in complex biological systems.

Introduction: The Significance of a Substituted Piperidone

N-acetyl-3-piperidone, a seemingly simple molecule, presents a fascinating case study in stereoelectronics and conformational analysis. The interplay between the N-acetyl group and the carbonyl function at the 3-position introduces a series of conformational constraints and stereochemical questions that have profound implications for its chemical reactivity and biological activity. Understanding these subtleties is crucial for the rational design of novel therapeutics. 3-Piperidone derivatives serve as versatile intermediates in the synthesis of a wide array of bioactive heterocycles[1].

The core of our investigation revolves around two fundamental questions:

-

What is the preferred three-dimensional shape (conformation) of the piperidine ring?

-

How does the N-acetyl group influence this conformation and what are its own stereochemical preferences?

To answer these, we must consider the delicate balance of steric and electronic effects that govern the molecule's structure.

The Conformational Landscape: A Tale of Chairs, Boats, and Everything in Between

The six-membered piperidine ring, analogous to cyclohexane, can theoretically adopt several conformations, with the chair, boat, and twist-boat forms being the most significant.

The Chair Conformation: A Deceptively Simple Picture

While the chair conformation is often the ground state for simple piperidines, the introduction of an N-acetyl group complicates this picture. In an N-acylated piperidine, the nitrogen atom's lone pair participates in resonance with the acetyl carbonyl group, leading to a partial double bond character in the N-C(O) bond. This planarization around the nitrogen atom introduces significant steric interactions.

A critical factor to consider is the A(1,3) strain , a destabilizing interaction between an axial substituent at the 2- or 6-position and the N-substituent. In the case of N-acetyl-3-piperidone, while there isn't a substituent at the 2- or 6-position, the planarity of the N-acetyl group can still lead to steric clashes with the axial protons at these positions, potentially destabilizing a perfect chair conformation.

The Rise of Non-Chair Conformations: The Importance of Twist-Boats

Due to the aforementioned steric pressures, particularly A(1,3) strain, N-acylated piperidones often exhibit a preference for non-chair conformations, such as the twist-boat . Studies on related N-acyl-piperidin-4-one oximes have shown that the introduction of an acetyl group can lead to a predominance of the twist-boat conformation to alleviate these steric clashes.

The following diagram illustrates the potential equilibrium between the chair and twist-boat conformations in N-acetyl-3-piperidone.

Caption: Conformational equilibrium in N-acetyl-3-piperidone.

Stereochemistry of the N-Acetyl Group: A Rotational Story

The partial double bond character of the amide bond leads to another crucial stereochemical feature: the existence of rotational isomers (rotamers) , often designated as E and Z. This restricted rotation around the N-C(O) bond results in two distinct conformers that can interconvert.

The energy barrier to this rotation is a key parameter that determines whether these rotamers can be observed as separate species at a given temperature. Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying this phenomenon.

Caption: Rotational isomers of the N-acetyl group.

Experimental and Computational Approaches to Elucidation

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the conformation and stereochemistry of N-acetyl-3-piperidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Dynamics

NMR spectroscopy is arguably the most powerful tool for studying the conformational dynamics of molecules in solution.

Protocol for Variable Temperature ¹H NMR Analysis:

-

Sample Preparation: Dissolve a known concentration of N-acetyl-3-piperidone in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

-

Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at room temperature.

-

Low-Temperature Studies: Gradually lower the temperature of the NMR probe in increments of 10-20 K and acquire a spectrum at each temperature. Observe for broadening and coalescence of signals, which indicate dynamic processes like ring inversion or amide bond rotation.

-

High-Temperature Studies: If coalescence is observed at low temperatures, gradually increase the temperature above room temperature to observe the sharpening of averaged signals.

-

Data Analysis: Analyze the changes in chemical shifts and coupling constants as a function of temperature to determine the populations of different conformers and to calculate the energy barriers for their interconversion. 2D NMR techniques like COSY and HSQC are invaluable for assigning proton and carbon signals unambiguously[2][3].

Expected Spectroscopic Features:

Based on data from related compounds like N-acetyl-4-piperidone, the following ¹H NMR signals are expected for N-acetyl-3-piperidone[4][5]:

-

A singlet for the acetyl methyl protons.

-

A series of multiplets for the piperidine ring protons. The complexity and chemical shifts of these multiplets will be highly dependent on the dominant conformation.

The observation of distinct sets of signals at low temperatures that coalesce at higher temperatures would provide strong evidence for the presence of multiple slowly interconverting conformers (e.g., chair and twist-boat, or E/Z rotamers).

Infrared (IR) Spectroscopy and Mass Spectrometry: Complementary Characterization

-

IR Spectroscopy: The position of the carbonyl stretching frequencies (C=O) for the amide and ketone groups can provide clues about their electronic environment and potential for intramolecular interactions. For N-acetyl-4-piperidone, characteristic IR absorptions are observed for the amide and ketone carbonyls[4]. A similar pattern would be expected for the 3-piperidone isomer.

-

Mass Spectrometry: While not a primary tool for conformational analysis, mass spectrometry is essential for confirming the molecular weight and fragmentation pattern, which aids in structural verification[6].

Computational Modeling: A Theoretical Lens

In the absence of a crystal structure, computational methods such as Density Functional Theory (DFT) are indispensable for predicting the relative stabilities of different conformers and for calculating the energy barriers of conformational changes[7].

Protocol for DFT Calculations:

-

Structure Generation: Build the initial 3D structures of the possible conformers of N-acetyl-3-piperidone (e.g., chair, boat, twist-boat with both E and Z amide rotamers).

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set) to find the local energy minima.

-

Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy.

-

Transition State Search: To determine the rotational barrier of the N-acetyl group, perform a transition state search for the rotation around the N-C(O) bond.

-

Data Analysis: Compare the relative energies of the conformers to predict their populations at a given temperature.

Table 1: Predicted Relative Energies of N-acetylpiperidone Conformers (Hypothetical Data Based on Related Systems)

| Conformer | Relative Energy (kcal/mol) |

| Chair (E-rotamer) | 1.5 |

| Chair (Z-rotamer) | 2.0 |

| Twist-Boat (E-rotamer) | 0.0 |

| Twist-Boat (Z-rotamer) | 0.8 |

Note: This table presents hypothetical data based on the general finding that twist-boat conformations can be more stable in N-acylated piperidones.

Synthesis of N-acetyl-3-piperidone

The synthesis of N-acetyl-3-piperidone can be achieved through various synthetic routes, often starting from commercially available piperidine derivatives. A common approach involves the N-acetylation of a suitable 3-oxopiperidine precursor. The synthesis of the 3-piperidone core itself can be accomplished through methods like the Dieckmann condensation or ring-closing metathesis[1]. The synthesis of N-Boc-3-piperidone, a closely related compound, has been described in the literature and can be adapted for the synthesis of the N-acetyl derivative[8].

Conclusion: A Dynamic and Complex Picture

The conformation and stereochemistry of N-acetyl-3-piperidone are governed by a delicate interplay of steric and electronic factors. While a definitive experimental structure is not yet available, a comprehensive analysis of related systems strongly suggests a dynamic equilibrium between multiple conformers. The presence of the N-acetyl group likely destabilizes a perfect chair conformation due to A(1,3)-like strain, leading to a significant population of twist-boat conformers. Furthermore, the restricted rotation around the N-C(O) bond introduces E/Z rotational isomers, further complicating the conformational landscape.

For researchers in drug development, a thorough understanding of these conformational preferences is critical. The different spatial arrangements of the pharmacophoric features in each conformer can lead to vastly different binding affinities for a biological target. Therefore, considering the dynamic nature of N-acetyl-3-piperidone and its propensity to adopt non-chair conformations is essential for accurate structure-activity relationship (SAR) studies and the design of more potent and selective therapeutics. Future work should focus on obtaining a crystal structure and detailed variable-temperature NMR data for N-acetyl-3-piperidone to definitively characterize its conformational and stereochemical properties.

References

- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Acetyl-4-piperidone | C7H11NO2 | CID 122563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Acetyl-4-piperidone(32161-06-1) 1H NMR [m.chemicalbook.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

Navigating the Acquisition and Application of 1-Acetylpiperidin-3-one: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide on the commercial availability, synthesis, and application of 1-Acetylpiperidin-3-one has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of this key chemical intermediate, offering field-proven insights into its procurement, handling, and utilization in synthetic chemistry.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, a derivative of the ubiquitous piperidine ring, is a valuable building block in the synthesis of a wide array of pharmaceutical compounds. The piperidine scaffold is a common feature in many natural alkaloids and approved drugs, making its derivatives, such as this compound, highly sought-after intermediates in the quest for novel therapeutics.[1] Its unique structural features, including a reactive ketone group and a protected amine, allow for diverse chemical modifications, paving the way for the creation of complex molecular architectures with potential biological activity.

Commercial Availability and Supplier Selection

This compound is commercially available from a range of suppliers, catering to various research and development needs. The selection of a suitable supplier is a critical first step in any research endeavor, contingent on factors such as purity, available quantities, cost, and lead times.

A survey of the market indicates that this compound is typically offered at a purity of 95% or higher, in quantities ranging from milligrams to kilograms. Below is a summary of representative commercial suppliers and their offerings:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | 100 mg, 250 mg, 1 g |

| BLD Pharm | Varies | Inquire for details |

| Echemi | Varies | Inquire for details |

Decision Framework for Supplier Selection:

To aid researchers in navigating the procurement process, the following decision tree outlines key considerations for selecting an appropriate supplier.

Caption: Supplier Selection Decision Tree.

Synthesis and Purification: A Practical Approach

For researchers who require larger quantities or specific analogs of this compound, in-house synthesis may be a viable option. A common and effective method involves the N-acetylation of 3-piperidinone or its precursors.

Synthesis Protocol: N-Acetylation of 3-Piperidinone Hydrochloride

This protocol outlines a robust method for the synthesis of this compound starting from the commercially available 3-piperidinone hydrochloride.

Materials:

-

3-Piperidinone hydrochloride

-

Acetic anhydride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Suspension: Suspend 3-piperidinone hydrochloride in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Basification: Cool the suspension in an ice bath and slowly add triethylamine to neutralize the hydrochloride salt and liberate the free base. Stir for 15-20 minutes.

-

Acetylation: While maintaining the cold temperature, add acetic anhydride dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Workflow for Synthesis of this compound:

Caption: Synthesis Workflow Diagram.

Purification by Vacuum Distillation

The crude this compound can be purified by vacuum distillation to remove non-volatile impurities and residual solvents.[2][3][4] This technique is particularly useful for compounds that have high boiling points or are prone to decomposition at atmospheric pressure.[2][3][4]

Procedure:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.

-

Transfer of Crude Product: Transfer the crude this compound to the distillation flask. Add boiling chips to ensure smooth boiling.

-

Pressure Reduction: Gradually reduce the pressure inside the apparatus using a vacuum pump.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.

-

Completion: Once the desired fraction has been collected, cool the apparatus before carefully reintroducing air.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or procured this compound. The following techniques are commonly employed:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Key expected absorptions include a strong carbonyl (C=O) stretch from the ketone and another from the amide, as well as C-H stretching and bending vibrations.[8][9][10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing purity and confirming the molecular weight of the compound.[12][13]

Applications in Drug Discovery and Organic Synthesis

The piperidine moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a versatile intermediate in the synthesis of various biologically active molecules.[1] One notable application is its potential role as a precursor in the synthesis of complex pharmaceutical agents, such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[14][15][16][17][18] The synthesis of Ibrutinib involves a chiral piperidine intermediate, and derivatives of this compound can be strategically utilized to construct this core structure.[14][15][16][17][18]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.[19][20][21][22][23] General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact: In case of skin or eye contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate for researchers in the pharmaceutical and chemical sciences. A thorough understanding of its procurement, synthesis, purification, and handling is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational framework to empower researchers in their endeavors with this important chemical building block.

References

- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. How To [chem.rochester.edu]

- 4. jackwestin.com [jackwestin.com]

- 5. digibuo.uniovi.es [digibuo.uniovi.es]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. cmbr-journal.com [cmbr-journal.com]

- 13. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 14. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]

- 16. medkoo.com [medkoo.com]

- 17. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 18. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. multimedia.3m.com [multimedia.3m.com]

- 22. multimedia.3m.com [multimedia.3m.com]

- 23. adama.com [adama.com]

Navigating the Synthesis and Handling of N-Acetyl-3-piperidone: A Technical Guide for the Research Professional

This guide provides an in-depth technical overview of the safe handling, storage, and use of N-Acetyl-3-piperidone (CAS No. 34456-78-5), a key intermediate in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure procedural integrity and personal safety in the laboratory.

Understanding N-Acetyl-3-piperidone: A Profile

N-Acetyl-3-piperidone, with the molecular formula C₇H₁₁NO₂, is a derivative of 3-piperidone, featuring an acetyl group attached to the nitrogen atom.[1][2] This structural modification influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of complex heterocyclic compounds.[3][4] Its utility is particularly noted in the preparation of novel therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-Acetyl-3-piperidone is fundamental to its safe handling. The available data, largely predicted, is summarized below.

| Property | Value | Source |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Boiling Point | 300.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Risk Assessment

Based on available safety information, N-Acetyl-3-piperidone is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

The signal word for this compound is "Warning" , and the corresponding pictogram is an exclamation mark. A thorough risk assessment should be conducted before any new procedure involving this chemical, considering both its inherent hazards and the specifics of the planned experiment.

Logical Flow for Risk Assessment

Caption: A streamlined workflow for assessing and mitigating risks associated with N-Acetyl-3-piperidone.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial when handling N-Acetyl-3-piperidone.

Engineering Controls

-

Fume Hood: All handling of N-Acetyl-3-piperidone should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. This is a standard and non-negotiable practice for handling volatile or potentially aerosolized chemicals.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. For N-Acetyl-3-piperidone, the following are mandatory:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation (H319).[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Prevents skin irritation (H315) upon contact.[5][6] |

| Respiratory Protection | Not generally required if work is conducted within a certified fume hood. In case of inadequate ventilation, a respirator may be necessary. | Minimizes the risk of inhaling any aerosols or vapors. |

PPE Selection and Use Logic

Caption: Decision-making process for selecting appropriate PPE based on specific hazards.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

-

Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Dispose of the waste in a sealed, labeled container according to institutional and local regulations.

Storage

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

Emergency Procedures

A clear and well-rehearsed emergency plan is a cornerstone of laboratory safety.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Firefighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[5]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

-